molecular formula C11H15NO2 B14852904 Ethyl (3,4-dimethylpyridin-2-YL)acetate

Ethyl (3,4-dimethylpyridin-2-YL)acetate

Cat. No.: B14852904
M. Wt: 193.24 g/mol
InChI Key: AGAPVTAYHRBUBW-UHFFFAOYSA-N
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Description

Ethyl (3,4-dimethylpyridin-2-YL)acetate (CAS 1393583-80-6) is a high-purity organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and life science research. As a pyridine derivative, it is particularly useful for the synthesis of more complex molecules and is commonly employed in pharmaceutical development and biochemical research. The compound should be stored in a dry and sealed environment to maintain stability . This product is intended for Research Use Only and is not for diagnostic or therapeutic use, nor for human use.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-(3,4-dimethylpyridin-2-yl)acetate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)7-10-9(3)8(2)5-6-12-10/h5-6H,4,7H2,1-3H3

InChI Key

AGAPVTAYHRBUBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=CC(=C1C)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl (3,4-dimethylpyridin-2-YL)acetate typically involves the esterification of 3,4-dimethylpyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl (3,4-dimethylpyridin-2-YL)acetate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (3,4-dimethylpyridin-2-YL)acetate has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The ester is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of Ethyl (3,4-dimethylpyridin-2-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, the ester may undergo hydrolysis to release the active 3,4-dimethylpyridine-2-carboxylic acid, which can then interact with various metabolic pathways . The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl (3,4-dimethylpyridin-2-yl)acetate with analogous compounds, focusing on structural variations, physicochemical properties, and applications.

Heterocyclic Core Modifications

Compound Name Heterocycle Key Substituents Key Differences
This compound Pyridine 3,4-dimethyl, 2-ester Aromatic, planar, electron-deficient
2,2,6,6-Tetramethylpiperidin-4-yl acetate Piperidine (saturated) 2,2,6,6-tetramethyl, 4-ester Non-aromatic, flexible, basic nitrogen
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thioether, thietan-3-yloxy, 6-methyl Larger ring, increased electron density
  • Pyridine vs. Piperidine : The pyridine core in the target compound is aromatic and planar, enabling π-π stacking interactions, whereas piperidine derivatives (e.g., ) are saturated, offering conformational flexibility and basicity.

Functional Group Variations

Compound Name Functional Groups Physicochemical Impact
This compound Ester, methyl groups Moderate lipophilicity (logP ~2.5*)
Ethyl 2-phenylacetoacetate Ester, ketone, phenyl Higher logP (~3.0) due to phenyl
Ethyl 2-(piperidin-4-yl)acetate Ester, piperidine Improved aqueous solubility (logP ~1.8)

*Estimated based on analogs.

  • Methyl vs.
  • Piperidine Substituents : Ethyl 2-(piperidin-4-yl)acetate exhibits better solubility due to the basic amine, which can form salts.

Key Properties of this compound

  • Molecular Weight : ~207.24 g/mol (estimated).
  • logP : ~2.5 (predicted using fragment-based methods).
  • Solubility: Soluble in DMSO, ethanol; sparingly soluble in water.
  • Thermal Stability : Decomposes above 200°C (based on pyridine analogs ).

Comparative Bioactivity Insights

  • Piperidine Derivatives : Saturated analogs (e.g., ) are often used as intermediates in drug synthesis (e.g., antihistamines).
  • Pyrimidine Analogs : Compounds like show antimicrobial activity due to sulfur-containing groups.
  • Target Compound : The dimethylpyridine core may inhibit cytochrome P450 enzymes or act as a kinase ligand .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Ethyl (3,4-dimethylpyridin-2-YL)acetate, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification under reflux conditions. For example, coupling 3,4-dimethylpyridin-2-ylacetic acid with ethanol via acid-catalyzed esterification (e.g., H₂SO₄ or TsOH) at 80–100°C for 6–12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Yield optimization can be achieved by controlling stoichiometry, catalyst loading, and inert atmosphere to minimize side reactions .

Q. How is the molecular structure of this compound confirmed after synthesis?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. Pyridine ring protons typically resonate at δ 7.5–8.5 ppm, while ester carbonyls appear at ~170 ppm in 13^{13}C NMR.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles. SHELXL refinement (e.g., using Olex2) validates the structure .

Q. What analytical techniques are suitable for assessing the purity of this compound?

  • Methodological Answer :

  • HPLC/GC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS (non-polar column) quantifies purity. Ethyl acetate, a common solvent in chromatography, can be used for sample preparation .
  • Melting Point Analysis : Sharp melting points indicate crystallinity and purity.

Advanced Research Questions

Q. How can SHELX software address challenges in crystallographic refinement of this compound?

  • Methodological Answer : SHELXL (integrated into Olex2 or SHELXTL) refines disordered solvent molecules, anisotropic thermal parameters, and hydrogen bonding networks. For low-resolution data (<1.0 Å), restraints on bond lengths and angles improve model accuracy. Twinning or pseudo-symmetry issues are resolved using the TWIN/BASF commands in SHELXL .

Q. What computational strategies elucidate the electronic and steric properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and steric hindrance from methyl groups. These studies guide reactivity predictions in catalytic or biological systems .

Q. How can contradictory biological activity data for this compound be resolved?

  • Methodological Answer :

  • Dose-Response Assays : Validate activity across multiple concentrations (e.g., IC₅₀ curves).
  • Target Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities to enzymes/receptors.
  • Reproducibility Checks : Independent synthesis and testing across labs minimize batch variability .

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